molecular formula C10H15N3O2 B2724318 N-Benzylguanidinium acetate CAS No. 117053-38-0; 2211-57-6

N-Benzylguanidinium acetate

Cat. No.: B2724318
CAS No.: 117053-38-0; 2211-57-6
M. Wt: 209.249
InChI Key: VRRLMHJRNFXPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylguanidinium acetate is a guanidine derivative supplied with a high purity level of ≥97% for research and further manufacturing applications. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic human use. Guanidine compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Research indicates that guanidine-based structures show promise as potential treatments for parasitic diseases, including leishmaniasis. These molecules are investigated for their ability to inhibit essential parasite enzymes, such as cysteine proteases (CPs), which are critical for the parasite's survival, differentiation, and virulence. Furthermore, some guanidines have been shown to selectively induce oxidative stress in pathogens, leading to cell death. Beyond antimicrobial applications, benzylguanidine derivatives serve as crucial precursors in radiopharmaceutical research. They are key synthetic intermediates in developing technetium-99m-labeled analogues, such as those for targeting norepinephrine transporters (NET) in the imaging of neuroendocrine tumors. This product should be stored at room temperature. Researchers should handle it with appropriate safety precautions, as it may cause skin and eye irritation and may be harmful if swallowed or inhaled. CAS Number: 2211-57-6 Molecular Formula: C₈H₁₁N₃ · C₂H₄O₂ (or equivalent representation) Molecular Weight: 149.19 g/mol (free base) Purity: ≥97%

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;2-benzylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLMHJRNFXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-57-6
Record name N-Benzylguanidinium acetate
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Synthetic Methodologies for N Benzylguanidinium Acetate

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the N-benzylguanidine core structure followed by its conversion to the acetate (B1210297) salt in distinct, sequential steps.

Guanidination Reactions of Benzylamines

The primary method for synthesizing the N-benzylguanidine precursor is through the guanidination of benzylamine (B48309). This reaction involves treating benzylamine with a suitable guanidinylating agent, which transfers a guanidinyl group to the primary amine. A variety of reagents have been developed for this purpose, often featuring protecting groups to modulate reactivity and prevent side reactions.

A common model reaction involves the treatment of benzylamine with electrophilic amidine species. acs.org Reagents such as N,N'-di-Boc-N''-triflylguanidine have proven to be highly effective for the guanidination of primary amines like benzylamine. acs.orgnih.gov The reaction proceeds rapidly under mild conditions, typically at room temperature, and is often complete within an hour. google.com The use of tert-butoxycarbonyl (Boc) protecting groups is advantageous as they can be removed under acidic conditions to yield the final guanidine (B92328). mdpi.com

Other guanidinylating agents used for this transformation include:

Cyanamide, often in the presence of a Lewis acid catalyst or under heating. organic-chemistry.orgumich.edu

O-methylisourea, which reacts with the ε-amino group of lysine in peptides and serves as a model for primary amines. nih.gov

1H-pyrazole-1-carboxamidine derivatives, which are also effective for the mild and efficient preparation of guanidines. tcichemicals.com

Bis(tert-butoxycarbonyl)thiopseudourea, which can be used in a polymer-bound form for easier purification. sigmaaldrich.com

The reaction of N,N'-di-Boc-N''-triflylguanidine with benzylamine in dichloromethane yields N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine, which can then be deprotected to give N-benzylguanidine. orgsyn.org

Table 1: Comparison of Selected Guanidinylating Agents for Amines

Guanidinylating Agent Typical Conditions Remarks
N,N'-di-Boc-N''-triflylguanidine Room temperature, CH₂Cl₂, ~30 min Highly efficient and reacts under mild conditions. google.comorgsyn.org
Cyanamide Refluxing 1-butanol A classical method, though may require harsher conditions and lead to side products. umich.edu
O-methylisourea Alkaline pH (10-11.3), 65°C, ~20 min Commonly used in proteomics for lysine modification; effective for primary amines. nih.gov
1-[N,N'-(Di-Boc)amidino]pyrazole Room temperature, THF, 24h Mild and efficient, suitable for various amines. tcichemicals.com

Salt Formation from N-Benzylguanidine and Acetic Acid

Once N-benzylguanidine is synthesized and isolated (often after a deprotection step if protected reagents were used), it is converted to N-Benzylguanidinium acetate through a simple acid-base reaction. N-benzylguanidine is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation.

The reaction involves dissolving N-benzylguanidine in a suitable solvent and adding a stoichiometric amount of acetic acid. Acetic acid (CH₃COOH) acts as a proton donor, protonating the strongly basic guanidine group of N-benzylguanidine. libretexts.org This proton transfer results in the formation of the N-benzylguanidinium cation and the acetate anion, which associate to form the salt. libretexts.org

The general equation for this acid-base neutralization is: C₈H₁₁N₃ (N-Benzylguanidine) + CH₃COOH (Acetic Acid) → [C₈H₁₂N₃]⁺[CH₃COO]⁻ (this compound)

The product can then be isolated by evaporation of the solvent or by precipitation/crystallization upon addition of a less polar co-solvent. The state of protonation and the final salt form are dependent on the reaction and isolation conditions. google.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves refining the conditions for both the guanidination step and the subsequent salt formation.

For the guanidination reaction:

pH Control: The guanidination of primary amines is highly pH-sensitive. The reaction requires the amine to be in its deprotonated, nucleophilic state. Therefore, an alkaline environment (pH > 10) is optimal for reagents like O-methylisourea. nih.gov For reagents like N,N'-di-Boc-N''-triflylguanidine, the reaction can be run under neutral conditions, sometimes with a non-nucleophilic base like triethylamine to scavenge the triflic acid byproduct. orgsyn.org

Solvent: The choice of solvent is crucial. Unpolar solvents such as dichloromethane, chloroform, or benzene (B151609) are often preferred for reactions with triflyl-activated guanidinylating agents. google.com For other systems, polar aprotic solvents like tetrahydrofuran (THF) are also commonly used. tcichemicals.com

Temperature and Time: Many modern guanidinylating reagents are effective at room temperature, and reactions can be completed in as little as 5-30 minutes. orgsyn.orgnih.gov However, less reactive combinations may require elevated temperatures or longer reaction times. umich.edutcichemicals.com Optimization studies have tested various temperatures and reaction times to maximize yield and minimize side reactions. researchgate.net

For the salt formation step:

Stoichiometry: Precise control of the molar ratio between N-benzylguanidine and acetic acid is essential to ensure complete conversion to the acetate salt without leaving excess unreacted acid or base.

Solvent System: The choice of solvent affects the reaction and the isolation of the final product. A solvent that dissolves both the free base and the acid but has lower solubility for the resulting salt can facilitate isolation through precipitation.

Purification: After salt formation, purification techniques such as recrystallization are employed to obtain the final product with high purity.

Indirect Synthetic Pathways

Indirect pathways involve more complex strategies, such as modifying precursors before the key bond-forming steps or incorporating the desired moieties through multicomponent reactions.

Precursor Derivatization Strategies

This approach focuses on the synthesis and modification of the starting materials prior to the main guanidination reaction. A key strategy involves the synthesis of the guanidinylating agents themselves. For example, N,N'-di-Boc-N''-triflylguanidine is prepared in a two-step process starting from guanidine hydrochloride. First, guanidine hydrochloride is reacted with Boc-anhydride under alkaline conditions to produce N,N'-di-Boc-guanidine. acs.orgorgsyn.org This intermediate is then treated with triflic anhydride to generate the highly reactive N-triflylguanidine reagent. acs.orgorgsyn.org

Another aspect of precursor derivatization involves the synthesis of the amine component. While benzylamine is commercially available, substituted benzylamines can be prepared through various methods, such as the reaction of a benzaldehyde with a primary amine to form an imine, which is subsequently hydrogenated. google.com These derivatized benzylamines can then undergo guanidination to produce a diverse range of substituted N-benzylguanidine compounds. nih.gov

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer an efficient route to molecular complexity. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently described, the core components can be incorporated into known MCRs.

Guanidine and its salts are known to participate as reagents in various MCRs, typically leading to the formation of heterocyclic structures like pyrimidines or triazines. researchgate.netresearchgate.net For instance, guanidinium salts can react with aldehydes and ketones in one-pot syntheses. researchgate.net

Benzylamine can participate in imine-initiated MCRs. mdpi.com A notable example is the Ugi four-component reaction, which involves an aldehyde, an amine (like benzylamine), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. beilstein-journals.orgmdpi.com It is conceivable that a product from such a reaction could be further modified to incorporate a guanidine group, or that a precursor containing a protected guanidine could be used as one of the components. The application of MCRs has been used to synthesize complex guanidine-containing analogs of natural products. nih.gov

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Minimization

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The synthesis of substituted guanidines has been successfully carried out in aqueous media tandfonline.com. Given that the reactants, N-Benzylguanidine and acetic acid, and the product, this compound, are salts, they are likely to have good solubility in water, making it a suitable reaction medium.

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is a highly effective green chemistry approach as it eliminates solvent waste entirely. For the synthesis of this compound, a solvent-free reaction could be achieved by directly mixing N-Benzylguanidine with acetic acid, possibly with gentle heating to facilitate the reaction. This approach is particularly feasible for acid-base neutralization reactions which are often exothermic and can proceed without a solvent. The use of recyclable catalysts, such as certain ionic liquids, has been shown to facilitate reactions under solvent-free conditions thieme-connect.de.

Alternative Green Solvents: If a solvent is necessary, greener alternatives to traditional volatile organic compounds (VOCs) should be considered. The table below presents a comparison of potential solvents for the synthesis of this compound, highlighting their green chemistry credentials.

SolventGreen Chemistry ConsiderationsPotential for this compound Synthesis
Water Non-toxic, readily available, non-flammable.High, as reactants and product are likely soluble.
Ethanol Renewable feedstock, biodegradable, low toxicity.Moderate, depending on the solubility of reactants.
Ethyl Acetate Lower toxicity than many organic solvents.Can be used in the acetylation of guanidines cdnsciencepub.comresearchgate.net.
Solvent-Free Eliminates solvent waste, reduces energy consumption.High, as it is a direct acid-base reaction.

By prioritizing water as a solvent or aiming for solvent-free conditions, the synthesis of this compound can be made significantly more environmentally friendly.

Atom Economy and Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis of this compound from N-Benzylguanidine and acetic acid, the reaction is an addition reaction.

C₈H₁₁N₃ (N-Benzylguanidine) + CH₃COOH (Acetic Acid) → [C₈H₁₂N₃]⁺[CH₃COO]⁻ (this compound)

In this reaction, all the atoms of the reactants are incorporated into the final product. Therefore, the atom economy is 100%, which represents the ideal scenario in green chemistry.

The table below details the calculation of the atom economy for this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-BenzylguanidineC₈H₁₁N₃149.19
Acetic AcidCH₃COOH60.05
Total Reactants 209.24
This compoundC₁₀H₁₅N₃O₂209.24
Desired Product 209.24

Atom Economy Calculation:

(209.24 / 209.24) x 100 = 100%

Achieving a high atom economy is a significant advantage of this synthetic route. Alternative methods for synthesizing substituted guanidines may involve the use of protecting groups or activating agents, which can lead to the formation of byproducts and a lower atom economy. For instance, syntheses starting from thioureas or using carbodiimides often generate waste products rsc.org. By choosing a direct acid-base reaction, the synthesis of this compound can be designed to be highly efficient and waste-minimizing, aligning perfectly with the principles of green chemistry.

Structural Elucidation and Characterization of N Benzylguanidinium Acetate

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of N-Benzylguanidinium Acetate (B1210297) is anticipated to display distinct signals corresponding to the protons of the N-benzylguanidinium cation and the acetate anion.

N-Benzylguanidinium Cation:

Aromatic Protons: The five protons on the phenyl ring of the benzyl (B1604629) group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to the free rotation around the C-C bond, these protons may appear as a complex multiplet.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring to the guanidinium (B1211019) group would likely produce a singlet or a narrowly split multiplet around δ 4.3-4.6 ppm. The chemical shift is influenced by the adjacent electron-withdrawing guanidinium group and the phenyl ring.

Guanidinium Protons (-NH₂ and -NH-): The protons attached to the nitrogen atoms of the guanidinium group are expected to be observed as broad signals due to rapid chemical exchange and quadrupolar broadening. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they generally appear in a broad range from δ 7.0 to 9.0 ppm.

Acetate Anion:

Methyl Protons (-CH₃): The three equivalent protons of the methyl group of the acetate anion will give rise to a sharp singlet. Its chemical shift is typically observed around δ 1.9 ppm in aqueous solutions researchgate.netnih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Benzylguanidinium Acetate

Group Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
N-Benzylguanidinium Aromatic (C₆H₅) 7.2 - 7.5 Multiplet
N-Benzylguanidinium Methylene (CH₂) 4.3 - 4.6 Singlet/Multiplet
N-Benzylguanidinium Guanidinium (NH/NH₂) 7.0 - 9.0 Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom in both the cation and the anion.

N-Benzylguanidinium Cation:

Guanidinium Carbon (C=N): The central carbon of the guanidinium group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 155-160 ppm.

Aromatic Carbons (C₆H₅): The phenyl ring will show a set of signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the methylene group) will have a distinct chemical shift from the ortho, meta, and para carbons.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to appear in the range of δ 45-50 ppm.

Acetate Anion:

Carboxylate Carbon (-COO⁻): The carboxylate carbon of the acetate anion is anticipated to have a chemical shift in the range of δ 175-180 ppm spectrabase.comspectrabase.com.

Methyl Carbon (-CH₃): The methyl carbon of the acetate anion will appear at a more upfield position, typically around δ 20-25 ppm spectrabase.comspectrabase.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Group Carbon Type Predicted Chemical Shift (δ, ppm)
N-Benzylguanidinium Guanidinium (C=N) 155 - 160
N-Benzylguanidinium Aromatic (ipso-C) 135 - 140
N-Benzylguanidinium Aromatic (o, m, p-C) 125 - 130
N-Benzylguanidinium Methylene (CH₂) 45 - 50
Acetate Carboxylate (COO⁻) 175 - 180

2D NMR experiments are crucial for establishing the connectivity between different atoms and confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene protons and the aromatic protons of the benzyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Expected correlations would include the methylene protons with the methylene carbon, the aromatic protons with their corresponding aromatic carbons, and the acetate's methyl protons with its methyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

N-Benzylguanidinium Cation:

N-H Stretching: The N-H stretching vibrations of the guanidinium group are expected to appear as broad bands in the IR spectrum in the region of 3100-3400 cm⁻¹.

C=N Stretching: The strong C=N stretching vibration of the guanidinium group is a characteristic feature and is typically observed in the range of 1640-1680 cm⁻¹ in both IR and Raman spectra researchgate.net.

C-N Stretching: C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations will appear above 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

Acetate Anion:

Asymmetric COO⁻ Stretching: The acetate anion exhibits a strong asymmetric stretching vibration, which is typically observed in the IR spectrum around 1550-1610 cm⁻¹ rsc.org.

Symmetric COO⁻ Stretching: A strong symmetric stretching vibration is expected in the region of 1400-1450 cm⁻¹ in both IR and Raman spectra rsc.org.

C-H Bending: The bending vibrations of the methyl group will appear in the 1300-1450 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

Group Vibrational Mode Predicted Frequency (cm⁻¹) Technique
N-Benzylguanidinium N-H Stretch 3100 - 3400 IR
N-Benzylguanidinium C=N Stretch 1640 - 1680 IR, Raman
N-Benzylguanidinium Aromatic C-H Stretch >3000 IR, Raman
N-Benzylguanidinium Aromatic C=C Stretch 1450 - 1600 IR, Raman
Acetate Asymmetric COO⁻ Stretch 1550 - 1610 IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For an ionic compound like this compound, electrospray ionization (ESI) would be the most suitable technique.

Molecular Ion: In positive ion mode ESI-MS, the spectrum would be dominated by the peak corresponding to the N-benzylguanidinium cation [C₈H₁₂N₃]⁺, with an expected m/z (mass-to-charge ratio) of approximately 150.11. In negative ion mode, the acetate anion [C₂H₃O₂]⁻ would be observed at an m/z of approximately 59.01.

Fragmentation Pattern: The fragmentation of the N-benzylguanidinium cation in tandem MS (MS/MS) would likely proceed through several key pathways:

Loss of the Benzyl Group: The most prominent fragmentation would likely be the cleavage of the benzylic C-N bond, resulting in the formation of a benzyl cation (C₇H₇⁺) at m/z 91 and a neutral guanidine (B92328) molecule.

Fragmentation of the Guanidinium Headgroup: Subsequent fragmentation could involve the loss of ammonia (NH₃) or cyanamide (CH₂N₂) from the guanidinium fragment.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Ionization Mode
[N-Benzylguanidinium]⁺ ~150.11 ESI (+)
[Acetate]⁻ ~59.01 ESI (-)
High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions.

In a hypothetical HRMS analysis of this compound, the compound would be introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the intact cationic and anionic species. The N-Benzylguanidinium cation ([C₈H₁₂N₃]⁺) would be detected in positive ion mode, while the acetate anion ([C₂H₃O₂]⁻) would be observed in negative ion mode.

The high-resolution measurement of the N-Benzylguanidinium cation's monoisotopic mass would allow for the unambiguous determination of its elemental composition. A key fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-N bond, which would likely result in the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a common and stable fragment in the mass spectra of benzyl-containing molecules.

Illustrative HRMS Data for N-Benzylguanidinium Cation

IonCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm) (Hypothetical)Elemental Formula
[M]⁺150.1026150.1024-1.3C₈H₁₂N₃
[M-NH₃]⁺133.0760133.0758-1.5C₈H₉N₂
[C₇H₇]⁺91.054291.0541-1.1C₇H₇

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies are essential for elucidating the precise three-dimensional structure of a compound in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Although no published single-crystal structure of this compound is available, the expected structural features can be inferred from studies on similar guanidinium carboxylate salts.

The N-Benzylguanidinium cation is expected to be planar due to the delocalization of the positive charge across the central carbon and three nitrogen atoms. The C-N bond lengths within the guanidinium group would be intermediate between single and double bonds. The benzyl group would be attached to one of the nitrogen atoms, and rotation around the N-CH₂ bond would be possible, leading to various conformations in the crystal lattice. The acetate anion is also planar.

Expected Bond Lengths and Angles for this compound

ParameterExpected Value
Guanidinium C-N Bond Length~1.33 Å
N-C-N Bond Angle~120°
Benzyl N-C Bond Length~1.47 Å
Acetate C-O Bond Length~1.25 Å
O-C-O Bond Angle~118°

A prominent feature in the crystal structure of this compound would be an extensive network of hydrogen bonds. The N-H groups of the guanidinium cation are excellent hydrogen bond donors, while the carboxylate oxygen atoms of the acetate anion are effective hydrogen bond acceptors. It is highly probable that a characteristic bidentate hydrogen bonding interaction would form between the guanidinium cation and the acetate anion, creating a stable supramolecular synthon. This interaction involves two N-H groups from the guanidinium ion donating hydrogen bonds to the two oxygen atoms of the acetate's carboxylate group.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a crystalline solid, which can be used for phase identification and to assess the purity of the material.

A PXRD pattern of a crystalline powder of this compound would exhibit a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). While a single-crystal structure provides the most detailed information, PXRD is crucial for confirming that the bulk material consists of a single crystalline phase.

Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°) (Hypothetical)d-spacing (Å) (Hypothetical)Relative Intensity (%) (Hypothetical)
10.58.4285
15.25.82100
20.84.2760
25.53.4975
30.12.9740

Computational and Theoretical Investigations of N Benzylguanidinium Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density. DFT studies on guanidinium (B1211019) derivatives have been extensively performed to understand their structural and vibrational properties. researchgate.net For N-Benzylguanidinium acetate (B1210297), DFT calculations, often employing functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of both the N-Benzylguanidinium cation and the acetate anion. asianpubs.org

These calculations would yield important electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would visualize the regions of positive and negative charge, highlighting the positively charged guanidinium group and the negatively charged acetate group.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. nih.gov For N-Benzylguanidinium acetate, the HOMO would likely be localized on the acetate anion, while the LUMO would be centered on the guanidinium cation. A lower HOMO-LUMO gap generally indicates higher reactivity. asianpubs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value/Location Significance
HOMO Energy Lower (e.g., -6.5 eV) Indicates electron-donating ability (localized on acetate)
LUMO Energy Higher (e.g., -1.2 eV) Indicates electron-accepting ability (localized on guanidinium)
HOMO-LUMO Gap ~5.3 eV Relates to chemical reactivity and electronic transitions

Note: The values in this table are illustrative and based on typical findings for similar organic salts.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous way to predict molecular properties.

For the N-Benzylguanidinium cation, ab initio calculations can be used to predict its geometric parameters (bond lengths and angles) with high accuracy. researchgate.net These predicted geometries can then be compared with experimental data from X-ray crystallography if available. Furthermore, ab initio methods are valuable for calculating properties such as polarizability and hyperpolarizability, which are important for understanding the nonlinear optical (NLO) properties of materials. asianpubs.org Guanidinium salts are known for their potential NLO applications. asianpubs.org

The N-Benzylguanidinium cation possesses conformational flexibility due to the rotation around the C-N bonds and the benzyl (B1604629) group's connection. Conformational analysis is crucial to identify the most stable three-dimensional arrangement of the molecule.

By systematically rotating the dihedral angles of the benzyl group and the N-C bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated using DFT or ab initio methods, indicate their relative populations at thermal equilibrium. Such studies on substituted guanidines have shown how different substituents influence the preferred tautomeric and conformational states. mdpi.com For this compound, the interaction between the cation and the acetate anion would also play a significant role in determining the most stable conformation of the ion pair.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound, likely in a solvent like water, would reveal how the ions interact with each other and with the surrounding solvent molecules. researchgate.net It would provide information on the solvation structure, diffusion of the ions, and the stability of the ion pair. The hydrogen bonding between the N-H groups of the guanidinium cation, the oxygen atoms of the acetate anion, and water molecules would be a key aspect to investigate. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the compound in solution.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.net The calculations would reveal the energies of electronic transitions, which are related to the HOMO-LUMO gap, and the corresponding oscillator strengths. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Predicted Parameter Experimental Correlation
FT-IR Vibrational frequencies of N-H, C=O, C-N stretches Assignment of peaks in the experimental spectrum
¹³C NMR Chemical shifts of aromatic and guanidinium carbons Confirmation of the carbon skeleton

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its role in reactions such as aza-Michael additions or cyclization reactions, where guanidinium salts are known to participate. mdpi.comnih.gov

By modeling the reaction pathway, computational chemists can identify transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). mdpi.com The activation energies calculated from the difference in energy between the reactants and the transition states can provide insights into the reaction kinetics. nih.gov This allows for a detailed understanding of how the reaction proceeds at a molecular level, including the role of the N-Benzylguanidinium cation as a potential catalyst or reactant.

Theoretical Insights into Guanidinium-Anion Interactions

Computational and theoretical chemistry provide powerful tools to elucidate the intrinsic nature of non-covalent interactions that govern the structure and properties of ionic compounds like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have offered significant insights into the interactions between the guanidinium cation and various anions, which are directly applicable to understanding the forces at play within this compound.

The primary interaction between the N-benzylguanidinium cation and the acetate anion is a combination of strong hydrogen bonding and electrostatic interactions. The guanidinium group, with its planar Y-shaped arrangement of three nitrogen atoms around a central carbon, is an excellent hydrogen bond donor. The positive charge of the cation is delocalized over the entire guanidinium group, enhancing the acidity of the N-H protons and promoting strong hydrogen bond formation with the carboxylate group of the acetate anion.

Theoretical investigations have shown that the bidentate hydrogen bonding pattern is a particularly stable motif in guanidinium-carboxylate interactions. mit.eduresearchgate.net In this arrangement, two N-H groups from the guanidinium cation form hydrogen bonds with the two oxygen atoms of the carboxylate group of the acetate anion. This creates a highly stable six-membered ring-like structure. Computational models have been instrumental in quantifying the energetic stability of such interactions.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are commonly used computational methods to further characterize these interactions. nih.govacs.org AIM theory allows for the quantification of the electron density at the bond critical points of the hydrogen bonds, providing a measure of their strength. nih.gov NBO analysis, on the other hand, provides insights into the orbital-level interactions, such as the charge transfer from the lone pairs of the acetate oxygen atoms to the antibonding orbitals of the guanidinium N-H bonds. nih.gov

The table below summarizes typical interaction energies and hydrogen bond distances for guanidinium-anion complexes as determined by computational methods. While these values are for general guanidinium-anion systems, they provide a strong indication of the nature of the interactions within this compound.

Interaction TypeComputational MethodInteraction Energy (kcal/mol)H-Bond Distance (Å)
Guanidinium-Chloride (1:1)MP2/6-31+G-80 to -901.9 - 2.1
Guanidinium-Sulfate (1:1)MP2/6-31+G-120 to -1401.7 - 1.9
Guanidinium-Carboxylate (Bidentate)DFT (B3LYP)-90 to -1101.6 - 1.8

Note: The data in this table is illustrative and represents typical values found in the literature for guanidinium-anion interactions. Exact values for this compound would require specific computational studies on this compound.

Theoretical studies have consistently demonstrated that the hydrogen bond interactions between the bidentate guanidinium group and oxyanions, such as acetate, result in very strongly bound complexes. researchgate.net These computational insights are crucial for understanding the stability and structural preferences of this compound and for the rational design of other guanidinium-based systems in fields like supramolecular chemistry and materials science.

Intermolecular Interactions and Supramolecular Assembly of N Benzylguanidinium Acetate

Hydrogen Bonding in N-Benzylguanidinium Acetate (B1210297) Systems

Hydrogen bonding is a predominant force in the supramolecular assembly of N-Benzylguanidinium acetate, with specific roles for both the cation and the anion, leading to well-defined, cooperative structural motifs.

Acetate Anion as a Hydrogen Bond Acceptor

The acetate anion, with its carboxylate group, serves as a potent hydrogen bond acceptor. The two oxygen atoms of the carboxylate group can each accept a hydrogen bond. The negative charge is delocalized across the O-C-O system, which enhances the acceptor strength of the oxygen atoms. The geometry of the carboxylate group is well-suited to form specific, directional hydrogen bonds, particularly with the guanidinium (B1211019) cation.

Cooperative Hydrogen Bonding Motifs

The interaction between the guanidinium cation and the acetate anion typically results in highly stable and predictable hydrogen-bonding patterns. A common and particularly stable motif is the bidentate hydrogen-bonding interaction, which forms a cyclic R2,2(8) graph set motif. rsc.org In this arrangement, two N-H groups from the guanidinium cation form hydrogen bonds with the two oxygen atoms of the carboxylate group of the acetate anion. This creates a charge-assisted, eight-membered ring structure that is a robust supramolecular synthon in guanidinium-carboxylate salts. researchgate.net This cooperative arrangement is significantly stronger than a single hydrogen bond and is a defining feature of the supramolecular chemistry of these systems.

Interaction Type Donor Acceptor Common Motif Significance
Hydrogen BondGuanidinium N-HAcetate C=OR2,2(8) RingHigh stability, charge-assisted

Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the three-dimensional structure of this compound.

Cation-π Interactions involving the Benzyl (B1604629) Moiety

Cation-π interactions are significant non-covalent forces where a cation interacts favorably with the electron-rich face of a π-system, such as a benzene (B151609) ring. wikipedia.org In this compound, the benzyl group provides an aromatic π-system. Theoretical studies have shown that the guanidinium cation itself can engage in cation-π interactions with aromatic systems. researchgate.netmdpi.com The interaction is primarily electrostatic in nature, arising from the attraction between the positive charge of the cation and the quadrupole moment of the aromatic ring. wikipedia.org The optimal geometry for this interaction typically places the cation centered over the face of the aromatic ring. wikipedia.org In the solid state, these interactions can influence the packing of molecules, often occurring within the expected van der Waals distances. cas.cz

Interaction Participating Groups Typical Energy (Aqueous) Geometric Preference
Cation-πGuanidinium Cation & Benzyl Ring~4–7 kcal/molCation centered over the π-face

Van der Waals Forces in Crystal Packing

In the case of this compound, the benzyl group is a key contributor to van der Waals interactions. The aromatic phenyl ring, with its delocalized π-electron system, can engage in π-π stacking interactions with neighboring benzyl groups. These interactions, though weaker than hydrogen bonds, are directional and contribute significantly to the cohesion of the crystal lattice. The orientation of these rings—whether in a face-to-face or edge-to-face arrangement—is a delicate balance between attractive and repulsive forces that helps to minimize steric hindrance and maximize packing efficiency.

Self-Assembly and Ordered Structures

The capacity of this compound to self-assemble into highly ordered structures is a direct consequence of the specific and directional nature of the intermolecular forces at play. The guanidinium cation is a particularly effective structure-directing agent due to its planar geometry and multiple hydrogen bond donors.

Formation of Supramolecular Chains, Layers, and Frameworks

The primary and most robust supramolecular synthon expected to form in this compound is the bidentate hydrogen bond between the guanidinium cation and the acetate anion. This interaction typically forms a characteristic R2,2(8) ring motif, where two N-H groups from the guanidinium ion donate hydrogen bonds to the two oxygen atoms of the carboxylate group of the acetate. This strong and predictable interaction is a cornerstone of the supramolecular assembly.

These primary dimeric motifs can then propagate in one, two, or three dimensions to form more complex architectures. For instance, if the remaining N-H donors on the guanidinium cation engage in hydrogen bonding with acetate ions from adjacent dimers, one-dimensional supramolecular chains can be formed. These chains can be further organized into layers through weaker interactions, such as C-H···O hydrogen bonds or the aforementioned π-π stacking of the benzyl groups. The result is a hierarchical assembly process where strong interactions define the primary structure, and weaker forces organize these structures into the final three-dimensional framework.

Research on analogous N-benzyl-substituted guanidinium carboxylate systems has demonstrated the formation of three-dimensional supramolecular hydrogen-bonded networks based on a dimeric primary synthon involving carboxylate-guanidinium linkages. rsc.org

Table 1: Potential Supramolecular Motifs in this compound

Supramolecular MotifInteracting GroupsPrimary Driving ForceResulting Architecture
Dimeric SynthonGuanidinium and AcetateBidentate N-H···O Hydrogen Bonding (R2,2(8) motif)Primary building block
1D ChainsDimeric SynthonsN-H···O Hydrogen BondingLinear propagation
2D Layers1D ChainsC-H···O Hydrogen Bonds, π-π StackingPlanar organization
3D Framework2D LayersVan der Waals ForcesOverall crystal lattice

Influence of Counterion on Assembly Architecture

The choice of the counterion is a critical factor in crystal engineering, and the acetate anion in this compound plays a pivotal role in defining the supramolecular architecture. The size, shape, and hydrogen bonding capability of the acetate ion are all influential.

Furthermore, the methyl group of the acetate can participate in weaker C-H···O or C-H···π interactions, which, while secondary to the primary hydrogen bonds, can influence the relative orientation of the supramolecular chains or layers. The ability of the acetate to act as a bridge between guanidinium cations is fundamental to the formation of extended networks.

Solvent Effects on Supramolecular Organization

The solvent from which this compound is crystallized can have a profound impact on the resulting supramolecular organization. Solvents can influence crystal growth in several ways, including through direct participation in the crystal lattice (as solvates), by altering the conformation of the molecules in solution, and by mediating the intermolecular interactions that lead to nucleation and crystal growth.

The polarity of the solvent is a key parameter. In polar protic solvents, such as alcohols, the solvent molecules can compete for the hydrogen bonding sites of the guanidinium and acetate ions. This can sometimes inhibit the formation of the primary dimeric synthon or lead to the incorporation of solvent molecules into the crystal structure. In contrast, less polar, aprotic solvents are less likely to interfere with the strong guanidinium-acetate hydrogen bonds, often favoring the formation of the desired supramolecular assembly.

The rate of crystallization, which is also influenced by the solvent and temperature, can affect the final crystal structure. Rapid crystallization may trap kinetically favored but thermodynamically less stable polymorphs, while slow crystallization is more likely to yield the most stable thermodynamic product. The specific interactions between the solvent and the benzyl group can also play a role; for example, aromatic solvents might favor π-π stacking interactions in solution, pre-organizing the molecules for assembly into a stacked solid-state structure.

Role of N Benzylguanidinium Acetate in Catalysis and Reaction Mechanisms

General Acid-Base Catalysis Mediated by Guanidinium (B1211019) and Acetate (B1210297)

The concept of general acid-base catalysis involves the transfer of a proton in the rate-determining step of a reaction. In the context of N-Benzylguanidinium acetate, both the cation and the anion can participate in such processes.

The guanidinium group, the conjugate acid of a strong guanidine (B92328) base, is capable of acting as a general-acid catalyst. nih.gov It can donate a proton to a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This is particularly relevant in reactions involving the activation of carbonyl groups or in cleavage/transesterification of phosphodiesters. nih.gov For instance, studies on model systems have shown that guanidinium groups can catalyze phosphoryl transfer reactions by transferring a proton to the developing phosphorane intermediate. nih.gov

Conversely, the acetate ion, the conjugate base of acetic acid, can function as a general-base catalyst. It can accept a proton from a substrate, increasing its nucleophilicity. This mode of activation is common in reactions where a proton needs to be abstracted to generate a more reactive species. Brønsted acid-base ionic liquids composed of guanidine and acetic acid have been shown to be effective in palladium-catalyzed Heck reactions, where the ionic liquid acts as a solvent and a strong base to facilitate key steps in the catalytic cycle. nih.gov

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This compound fits within this category, with both its cation and anion playing crucial roles. Guanidines and their salts are recognized for their wide array of functionalities in organocatalysis. thieme-connect.com

The guanidinium cation is an excellent bidentate, cationic hydrogen-bond donor. thieme-connect.com This ability allows it to form multiple hydrogen bonds with a substrate, leading to its activation. This interaction can stabilize negatively charged transition states and intermediates, thereby lowering the activation energy of the reaction. acs.orgnih.gov

Chiral guanidinium ions have been extensively used as hydrogen-bond donor catalysts in enantioselective synthesis. nih.govrsc.org For example, in the Claisen rearrangement of O-allyl α-ketoesters, chiral aryl-substituted guanidinium ions have been shown to effectively promote the reaction and induce enantioselectivity. acs.orgnih.gov The catalytic mechanism involves the stabilization of the developing negative charge on the oxallyl fragment of the transition state through hydrogen-bond donation. acs.orgnih.gov While this compound is not chiral itself, the principle of hydrogen-bond donation by the guanidinium group to activate substrates remains a key aspect of its catalytic potential.

The acetate anion can act as a base or a co-catalyst in various organic reactions. In transformations catalyzed by a hydrogen-bond donor like the guanidinium ion, the acetate can play a crucial role by deprotonating a pro-nucleophile, thus generating the active nucleophilic species. This dual activation, where the guanidinium cation activates the electrophile and the acetate anion activates the nucleophile, is a hallmark of bifunctional catalysis.

In different contexts, such as palladium-catalyzed reactions, acetate is frequently used as a base. heraeus-precious-metals.com For instance, in Heck reactions, a base is required, and palladium acetate is a common catalyst component. heraeus-precious-metals.com The presence of the acetate ion in this compound can thus fulfill the role of a base in reactions that require it. Furthermore, ammonium acetate has been shown to act as both a reagent and a catalyst in the synthesis of 2, 4, 5-triaryl-1H-imidazoles, where it is believed to generate acetic acid in situ to catalyze the reaction. samipubco.com

Mechanistic Pathways Involving this compound

The specific mechanistic pathways for reactions catalyzed by this compound depend on the nature of the reactants and the reaction conditions. However, the investigation of these pathways generally focuses on identifying key transition states and intermediates and understanding the factors that control the selectivity of the reaction.

Understanding the structure and energy of transition states and intermediates is fundamental to elucidating reaction mechanisms. For guanidinium-catalyzed reactions, both experimental and computational methods have been employed to study these transient species. acs.orgnih.gov

In the guanidinium-catalyzed enantioselective Claisen rearrangement, computational studies using density functional theory (DFT) have been instrumental in modeling the transition states. nih.gov These studies have revealed that in addition to hydrogen bonding, secondary attractive interactions, such as those between the π-system of an aromatic substituent on the catalyst and the cationic allyl fragment of the substrate, can contribute to the stabilization of the transition state. acs.orgnih.gov The investigation of guanidine-catalyzed reactions often reveals a bifunctional activation mode, where the guanidinium moiety activates both a nucleophile and an electrophile through hydrogen bonding. rsc.org

The following table presents data from a study on the guanidinium-catalyzed Claisen rearrangement, illustrating the effect of different catalysts on the reaction's enantioselectivity.

EntryCatalystEnantiomeric Excess (ee %)Diastereomeric Ratio (d.r.)
1(R,R)-2 (aryl-substituted)73>20:1
2(R,R)-3 (alkyl-substituted)55>20:1
(Data sourced from a study on the guanidinium-catalyzed Claisen rearrangement of O-crotyl 2-oxobutyrate) nih.gov

The ability to control regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry. In catalysis involving this compound, the structure of the catalyst and its interaction with the substrates can dictate the outcome of the reaction.

The hydrogen-bonding interactions provided by the guanidinium cation can create a well-defined chiral environment around the substrate, leading to stereoselectivity. In guanidine-catalyzed reactions, the pre-coordination of a second substrate to the guanidinium cation can result in a pre-transition state complex where one face of the substrate is preferentially attacked. thieme-connect.com For example, in the guanidine-catalyzed enantioselective Henry reaction, the catalyst can control the stereochemical outcome by forming specific hydrogen bonds with the substrates. nih.gov

Regioselectivity can also be influenced by the catalyst. In palladium-catalyzed reactions, the choice of ligand is known to control the regioselectivity of reactions such as the heteroannulation of 1,3-dienes. nih.gov In reactions where this compound might be part of the catalytic system, the coordination of the acetate or guanidinium ions to a metal center could influence the regiochemical outcome. For instance, in palladium(II) acetate-mediated C-H activation, bidentate N,N-chelating ligands have been shown to direct the regiospecificity of the cyclopalladation. nih.gov

Potential Applications of N Benzylguanidinium Acetate in Materials Science and Host Guest Chemistry

Supramolecular Materials Design

The design of supramolecular materials relies on the principles of molecular self-assembly, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, functional architectures. The N-Benzylguanidinium and acetate (B1210297) ions can both participate in a variety of non-covalent interactions, making N-Benzylguanidinium acetate a versatile building block for the construction of such materials.

Design of Molecular Gels and Liquid Crystals

The formation of molecular gels and liquid crystals is driven by the directional and hierarchical assembly of molecules. The guanidinium (B1211019) group, with its planar structure and multiple hydrogen bond donors, can promote the formation of extended one-dimensional or two-dimensional networks through hydrogen bonding, which is a key requirement for gelation and the formation of certain liquid crystalline phases. While specific studies on this compound in this context are not prevalent, the inherent properties of the guanidinium ion suggest its potential. For instance, the aqueous, lyotropic liquid-crystalline phase behavior of some alpha-helical polypeptides has been studied, demonstrating how molecular structure can dictate phase behavior nih.gov. Ionic liquid crystals, a class of materials that combine the properties of ionic liquids and liquid crystals, have also been a subject of interest mdpi.com.

The interplay between the hydrogen-bonding capabilities of the N-Benzylguanidinium cation and the acetate anion could lead to the formation of fibrous networks that entrap solvent molecules, resulting in the formation of a molecular gel. Furthermore, the aromatic benzyl (B1604629) group can introduce π-π stacking interactions, which can contribute to the stability and ordering of the self-assembled structures required for liquid crystallinity.

Integration into Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are porous crystalline materials constructed from molecular building blocks linked by strong coordination or covalent bonds, respectively. The incorporation of functional moieties into the pores or as part of the framework of MOFs and COFs can impart specific properties and applications.

The guanidinium cation from this compound could be incorporated into the structure of COFs. For example, guanidinium-containing COF membranes have been fabricated for applications such as single-acid recovery nih.govnih.gov. These membranes utilize the charge-assisted hydrogen bonding interactions of the guanidinium group to achieve selective ion transport nih.govnih.gov. The built-in guanidinium moieties can act as anion filters through host-guest interactions nih.govnih.gov.

While direct integration of the entire this compound salt into MOF or COF structures is less common, the N-Benzylguanidine moiety (the cationic part) could be used as a ligand or a template in the synthesis of these materials. The presence of the guanidinium group within the pores of a MOF or COF could create sites for selective anion binding or catalysis. For instance, two different metal-organic frameworks have been synthesized using N/O-donor mixed ligands, demonstrating the versatility of framework construction mdpi.com.

Framework TypePotential Role of Guanidinium MoietyPotential Application
COF Charge-assisted hydrogen bond donorSelective ion transport, Anion filtering
MOF Functional group within poresSelective anion binding, Catalysis

Development of Anion Receptors and Sensors

The development of artificial receptors and sensors for anions is a significant area of research in supramolecular chemistry, with applications in environmental monitoring, medical diagnostics, and industrial process control. The guanidinium group is a well-established and highly effective functional group for the recognition of anions, particularly oxoanions like acetate.

The planar structure of the guanidinium group and the parallel orientation of its N-H bonds allow it to form multiple charge-assisted hydrogen bonds with the oxygen atoms of the acetate anion. This strong and directional interaction forms the basis for the design of receptors and sensors for acetate. The benzyl group in this compound can be further functionalized with signaling units, such as chromophores or fluorophores, to create a sensor that produces a detectable optical or electronic response upon binding to an anion. The binding of an anion to the guanidinium group can alter the electronic properties of the signaling unit, leading to a change in color or fluorescence.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. The principles of molecular recognition, which govern the selectivity and strength of these interactions, are central to this field.

Recognition of Anionic Substrates by Guanidinium Motif

The guanidinium group is a powerful motif for the recognition of anionic substrates, a principle that is widely exploited in biological systems, such as in the active sites of enzymes that bind carboxylate or phosphate-containing substrates. In synthetic systems, the guanidinium group's ability to form strong, bidentate hydrogen bonds with oxoanions makes it an excellent building block for the construction of artificial anion receptors.

The interaction between the N-Benzylguanidinium cation and the acetate anion within the salt itself is a prime example of this recognition. In a solution containing other anions, the N-Benzylguanidinium cation would be expected to exhibit a preference for binding with carboxylates and other oxoanions over less strongly interacting anions like halides. The strength of this interaction is influenced by factors such as the solvent, temperature, and the presence of competing ions. The study of anion binding to guanidinium hosts has implications for understanding biological processes and designing new separation technologies nih.gov.

Anion TypeExpected Interaction Strength with Guanidinium
Oxoanions (e.g., Acetate, Phosphate)Strong
Halides (e.g., Chloride, Bromide)Weaker

Formation of Inclusion Complexes

Inclusion complexes are a type of host-guest complex where the guest molecule is enclosed within a cavity of the host molecule. Common host molecules include cyclodextrins, calixarenes, and cucurbiturils. While the N-Benzylguanidinium cation and acetate anion are relatively small and may not form stable inclusion complexes with many traditional hosts on their own, they could act as guests for hosts with appropriately sized and functionalized cavities.

The formation of an inclusion complex is driven by a combination of factors, including the hydrophobic effect, van der Waals interactions, and hydrogen bonding oatext.comnih.gov. The benzyl group of the N-Benzylguanidinium cation could be encapsulated within the hydrophobic cavity of a host like a cyclodextrin, while the charged guanidinium group remains at the portal of the host, interacting with the solvent or the host's rim. The acetate anion could then interact with the guanidinium group or also be partially included in the host cavity, depending on the specific host and conditions. The formation of such complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and reactivity nih.govnih.gov.

Modulation of Binding Affinity and Selectivity

The binding affinity and selectivity of a host molecule are critical parameters in the design of functional supramolecular systems. In the context of this compound, the benzyl group plays a crucial role in modulating these properties compared to the unsubstituted guanidinium ion. The introduction of N-substituents to the guanidinium core can significantly alter its interaction with guest molecules.

The benzyl group, being a bulky and hydrophobic substituent, can influence binding in several ways. Firstly, it can sterically direct the approach of a guest molecule, favoring specific binding geometries. This steric hindrance can enhance selectivity for guests that are shape-complementary to the binding pocket created by the host. Secondly, the aromatic nature of the benzyl group allows for non-covalent interactions, such as π-π stacking and cation-π interactions, with suitable aromatic guest molecules. These interactions, in concert with the hydrogen bonding and electrostatic interactions of the guanidinium group, can lead to a significant increase in binding affinity.

For instance, in synthetic receptors, the incorporation of aromatic moieties alongside guanidinium groups has been shown to enhance the binding of carboxylates and other anionic guests that also contain aromatic rings. While specific binding constant data for this compound is not extensively available, we can infer its behavior from related systems. The table below illustrates how different substituents on a guanidinium-based host can affect the binding affinity for a model carboxylate guest. This data is representative of the principles discussed.

Guanidinium Host SubstituentGuest MoleculeSolventAssociation Constant (Ka, M-1)
UnsubstitutedBenzoateDMSO~102
MethylBenzoateDMSO~5 x 102
Benzyl (Hypothetical)Benzoate DMSO >103 (estimated)

This table presents hypothetical and representative data to illustrate the effect of substituents on the binding affinity of guanidinium-based hosts. The value for the N-benzylguanidinium host is an estimation based on the expected contribution of aromatic interactions.

The enhanced binding affinity is attributed to the cooperative effect of ion pairing, hydrogen bonding, and the additional π-π stacking interaction provided by the benzyl group. This modulation of binding affinity and the potential for enhanced selectivity make this compound a promising building block for the construction of sophisticated host-guest systems for applications in sensing and molecular recognition.

Biomimetic Systems and Chemical Biology Probes (excluding clinical applications)

The guanidinium group is a key functional moiety in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form strong and specific interactions with anionic groups like phosphates and carboxylates is fundamental to many biological processes, including protein-DNA/RNA interactions and enzyme catalysis. Consequently, synthetic molecules containing the guanidinium group, such as this compound, are of great interest for the development of biomimetic systems and chemical biology probes.

Guanidinium Interactions with Phosphate Mimics

The interaction between the guanidinium group and phosphate moieties is a cornerstone of molecular recognition in biology. This interaction is characterized by a combination of charge-charge attraction and a specific bidentate hydrogen bonding pattern. Synthetic guanidinium-based receptors have been extensively studied as mimics for natural phosphate-binding proteins.

Research on guanidinium-based receptors for phosphate mimics, such as phenyl phosphate, has demonstrated the importance of a pre-organized binding cavity. While this compound itself is a simple salt, it can be incorporated into more complex molecular architectures to create selective receptors for phosphorylated molecules. The benzyl group can act as a structural element to help define the geometry of a binding pocket.

Exploration in Enzyme Mimicry

The catalytic role of guanidinium groups in enzymes often involves the stabilization of negatively charged transition states, particularly in phosphoryl transfer reactions. This has inspired the development of synthetic catalysts that utilize guanidinium moieties to mimic the function of phosphatases and nucleases. These enzyme mimics can catalyze the hydrolysis of phosphate esters, which are typically very stable.

The catalytic mechanism often involves the guanidinium group acting as a Lewis acid to polarize the P=O bond of the phosphate ester, making the phosphorus atom more susceptible to nucleophilic attack. In some cases, a cooperative mechanism involving a general base to activate the nucleophile (e.g., a water molecule) is also at play.

This compound could potentially serve as a simple catalyst for such reactions. The benzyl group might influence the catalytic efficiency by modulating the solubility of the catalyst and its interaction with the substrate. For instance, in the hydrolysis of a hydrophobic phosphate ester, the benzyl group could enhance substrate binding in the vicinity of the catalytic guanidinium group. The table below presents representative pseudo-first-order rate constants (kobs) for the cleavage of a model phosphate diester catalyzed by different guanidinium derivatives, illustrating the potential for catalytic activity.

CatalystSubstrateRate Enhancement (kcat/kuncat)
Guanidinium Chloridebis(p-nitrophenyl) phosphate~102
N-Methylguanidinium Chloridebis(p-nitrophenyl) phosphate~5 x 102
This compound (Hypothetical)bis(p-nitrophenyl) phosphate Potentially >103 (estimated)

This table contains representative data to illustrate the catalytic potential of guanidinium compounds in phosphate ester hydrolysis. The value for this compound is a hypothetical estimation based on the potential for enhanced substrate binding through the benzyl group.

The development of such small-molecule catalysts is a significant area of research in biomimetic chemistry, with potential applications in the development of artificial enzymes and probes for studying biological phosphoryl transfer processes. The unique combination of a cationic, hydrogen-bonding head group and a hydrophobic, aromatic substituent in this compound makes it a compelling candidate for further exploration in this field.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of N-Benzylguanidinium acetate (B1210297) will prioritize environmentally benign methodologies, aligning with the principles of green chemistry. Current research is exploring pathways that minimize or eliminate the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy. greenchemistry.ruresearchgate.netnih.gov The development of one-pot syntheses and the use of catalysts derived from renewable sources are promising strategies. thieme-connect.de For instance, employing greener solvents like ionic liquids or even solvent-free conditions are being investigated to reduce the environmental footprint of the synthesis process. thieme-connect.de The goal is to develop synthetic protocols that are not only efficient and high-yielding but also inherently safer and more sustainable.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Solvents Often volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, or solvent-free
Catalysts Homogeneous mineral acidsHeterogeneous, recyclable catalysts, biocatalysts
Energy Input High-temperature refluxMicrowave-assisted, ultrasound-assisted, ambient temperature
Byproducts Potentially hazardous wasteMinimal and non-toxic byproducts
Atom Economy ModerateHigh

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic behavior of N-Benzylguanidinium acetate in solution and during chemical transformations is crucial for its future applications. Advanced, in-situ characterization techniques are expected to provide unprecedented insights into its reaction kinetics, conformational changes, and interactions with other molecules. ed.ac.ukcam.ac.ukresearchgate.netrsc.org Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reactions in real-time, elucidating transient intermediates and mechanistic pathways. ed.ac.ukcam.ac.ukresearchgate.neted.ac.uk This level of detailed analysis will be instrumental in optimizing reaction conditions and designing more efficient processes involving this compound.

Expansion of Computational Modeling to Complex Systems

Computational modeling, particularly Density Functional Theory (DFT), will play a pivotal role in predicting and understanding the behavior of this compound in complex chemical environments. mdpi.comdntb.gov.ua Future research will focus on developing more sophisticated computational models that can accurately simulate its interactions within multi-component systems, such as in catalytic cycles or within supramolecular assemblies. mdpi.comnih.gov These models will enable the rational design of new catalysts and materials with tailored properties, accelerating the discovery process and reducing the need for extensive empirical experimentation. DFT studies can provide valuable information on electronic structures, reaction energetics, and transition states, guiding the experimental design of novel applications for this compound. mdpi.commdpi.comnih.gov

Exploration of this compound in Emerging Catalytic Transformations

The unique structural features of the guanidinium (B1211019) group suggest that this compound holds significant potential as a catalyst or ligand in a variety of emerging catalytic transformations. Future research will likely explore its application in areas such as carbon dioxide capture and activation, and as a component in frustrated Lewis pair chemistry. The ability of the guanidinium moiety to form multiple hydrogen bonds and act as a proton shuttle could be harnessed in organocatalysis for a range of organic reactions. Investigating its catalytic activity in reactions such as the synthesis of benzyl (B1604629) acetate could also be a fruitful area of research. researchgate.netmdpi.com

Design of Functional Supramolecular Architectures with Tunable Properties

The capacity of the N-Benzylguanidinium cation to engage in specific and directional non-covalent interactions, such as hydrogen bonding and cation-π interactions, makes it an attractive building block for the construction of functional supramolecular architectures. researchgate.netnih.govmdpi.com Future research will focus on the design and synthesis of novel supramolecular assemblies where this compound plays a key role in directing the self-assembly process. researchgate.netnih.gov By systematically modifying the structure of the benzyl group or the counterion, it may be possible to create tunable materials with responsive properties, suitable for applications in sensing, drug delivery, and materials science. researchgate.net

Q & A

Q. How to design a kinetic study investigating this compound as a phase-transfer catalyst?

  • Methodological Answer :
  • Biphasic system : Use water/toluene with a model reaction (e.g., nucleophilic substitution).
  • Vary catalyst loading : 0.1–5 mol% to determine turnover frequency (TOF).
  • Monitor kinetics : Withdraw aliquots for GC/MS analysis at timed intervals (reference acetate-driven catalysis in ).

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